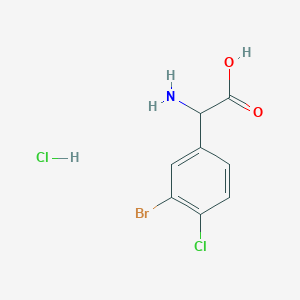

N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

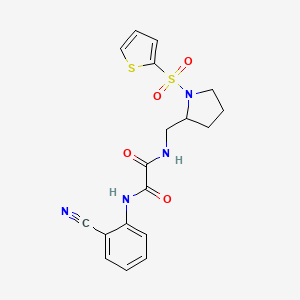

“N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

Triazoles can be synthesized using various strategies. One common method involves the use of 3-amino-1,2,4-triazole . This review highlights the latest strategies for the synthesis of triazole-containing scaffolds using 3-amino-1,2,4-triazole . Another method involves the copper-catalyzed 1,3-dipolar cycloaddition of azides to alkynes .Molecular Structure Analysis

The molecular structure of triazoles, including “N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide”, consists of a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazoles can undergo various chemical reactions. For instance, they can effectively promote the proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . They can also participate in [2 + 2 + 1] cyclization reactions .Physical And Chemical Properties Analysis

Triazoles are heterocyclic compounds. The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .Aplicaciones Científicas De Investigación

Triazole Chemistry and Applications

1. Structural and Molecular Interactions The study of the title compound, 4-amino-N-tert-butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide, highlights the coplanarity of the triazole ring and the carboxamide group, facilitating intramolecular hydrogen bonding. This structural feature is crucial for the formation of stable molecules that can be further explored for various applications, including material science and drug design (Kaur et al., 2013).

2. Antitumor Properties Triazole derivatives have been explored for their potential in cancer therapy. The synthesis and chemistry of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, a class related to triazole derivatives, have shown curative activity against L-1210 and P388 leukemia, indicating the potential of triazole compounds in antitumor applications (Stevens et al., 1984).

3. Synthetic Applications The copper-catalyzed intramolecular cyclization of functionalized enamides to synthesize 2-phenyl-4,5-substituted oxazoles demonstrates the utility of triazole derivatives in facilitating complex organic synthesis. This method allows for the introduction of various functional groups, showcasing the versatility of triazole derivatives in synthetic chemistry (Vijay Kumar et al., 2012).

4. Dimroth Rearrangements The study of Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles illustrates the chemical behavior of triazole derivatives under specific conditions, contributing to the understanding of their reactivity and potential transformations in synthetic applications (Sutherland & Tennant, 1971).

Mecanismo De Acción

The mechanism of action of triazoles is largely due to their ability to bind in the biological system with a variety of enzymes and receptors . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

Safety and Hazards

Direcciones Futuras

Given the therapeutic importance of triazole derivatives, future research could focus on synthesizing and studying their antimicrobial, antioxidant, and antiviral potential . The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .

Propiedades

IUPAC Name |

N-butyl-1-phenyl-5-propan-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-4-5-11-17-16(21)14-15(12(2)3)20(19-18-14)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTLGDFDXHNTKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-bis(2-ethoxyethyl)-9-methyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2689000.png)

![5-Methyl-2-[[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2689011.png)

![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2689014.png)

![2-(3,5-Dimethylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2689017.png)